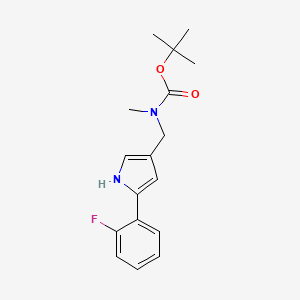

tert-Butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl carbamate group attached to a pyrrole ring, which is further substituted with a 2-fluorophenyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable entity in pharmaceutical and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate typically involves multi-step organic reactions. One common method includes the use of ketoreductases for chiral selective reduction. For instance, ketoreductases such as ES-KRED-213 and KRED-P1-H01 have been employed to reduce tert-butyl [5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to the desired product . The reaction conditions often involve dimethylsulfoxide as a co-solvent, with optimal parameters being 40°C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes with careful control of reaction parameters to ensure high yield and purity. The use of biocatalysts like ketoreductases can be scaled up, with parameters adjusted for temperature, enzyme loading, and substrate concentration to maximize conversion and product recovery .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Reduction: Chiral selective reduction using ketoreductases.

Substitution: Potential for nucleophilic substitution reactions due to the presence of the fluorophenyl group.

Common Reagents and Conditions

Reduction: Ketoreductases (e.g., ES-KRED-213, KRED-P1-H01), dimethylsulfoxide, optimal temperature (40°C), pH 7.0.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include chiral intermediates and derivatives that can be further utilized in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

Tert-butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate has several applications in scientific research:

Pharmaceuticals: Acts as a precursor in the synthesis of drugs like Citalopram and Escitalopram oxalate, which are used as antidepressants.

Chemical Synthesis: Used in the preparation of benzohydrols, which are intermediates in the synthesis of analgesics and muscle relaxants.

Biocatalysis: Employed in biocatalytic processes for the production of chiral compounds.

Wirkmechanismus

The mechanism of action of tert-butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of antidepressants, it acts by inhibiting the uptake of serotonin (5-HT), thereby increasing its availability in the synaptic cleft and enhancing mood . The molecular targets include serotonin transporters, which are inhibited by the compound’s derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate is unique due to its specific substitution pattern on the pyrrole ring and the presence of the fluorophenyl group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in drug synthesis and chemical research .

Biologische Aktivität

tert-Butyl ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate, also known by its CAS number 1610043-63-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H21FN2O2, with a molecular weight of 304.36 g/mol. The compound features a pyrrole ring substituted with a fluorophenyl group, which is significant for its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's. These inhibitory effects can prevent the aggregation of amyloid-beta peptides, thereby reducing toxicity in neuronal cells .

- Neuroprotective Effects : In vitro studies have demonstrated that related compounds can protect astrocytes from oxidative stress induced by amyloid-beta peptides. This suggests that this compound may exhibit neuroprotective properties by enhancing cell viability under stress conditions .

In Vitro Studies

A study assessing the neuroprotective effects of compounds similar to this compound showed that these compounds significantly increased cell viability in astrocyte cultures exposed to amyloid-beta (Aβ) peptides. The results indicated a reduction in pro-inflammatory cytokines such as TNF-α, suggesting an anti-inflammatory mechanism .

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the compound's efficacy in living organisms. Preliminary animal studies have suggested that similar compounds may not only reduce oxidative stress markers but also improve cognitive function when administered in models of scopolamine-induced memory impairment . However, further research is needed to establish the effectiveness and bioavailability of this compound in vivo.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl N-[[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O2/c1-17(2,3)22-16(21)20(4)11-12-9-15(19-10-12)13-7-5-6-8-14(13)18/h5-10,19H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDXQEQCKDCJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CNC(=C1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.